4-(3,4-Dimethylphenoxy)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(3,4-dimethylphenoxy)-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-10(5-9(8)2)14-11-6-12-13-7-11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
ILHGJONQMFBKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CNN=C2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 3,4 Dimethylphenoxy 1h Pyrazole and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by working backward from the final product to simpler, readily available starting materials. youtube.comyoutube.com For 4-(3,4-dimethylphenoxy)-1H-pyrazole, the key disconnection lies in the C4-O bond, suggesting a synthetic strategy that involves the coupling of a 4-halopyrazole with 3,4-dimethylphenol (B119073) or, conversely, a 4-hydroxypyrazole with a suitable aryl electrophile. Another strategic disconnection can be made at the N1-C5 and C3-C4 bonds of the pyrazole (B372694) ring, pointing towards a cycloaddition approach.
A plausible retrosynthetic pathway for this compound is outlined below:

Figure 1: Retrosynthetic analysis of this compound.
Conventional Synthetic Routes to Phenoxypyrazoles
Traditional methods for synthesizing the pyrazole core and introducing the phenoxy moiety have been widely employed.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
The [3+2] cycloaddition reaction of a 1,3-dipole, such as a diazo compound, with an alkyne is a fundamental method for constructing the pyrazole ring. chim.it To synthesize a 4-phenoxypyrazole, a phenoxy-substituted alkyne could be reacted with a diazo compound. The regioselectivity of this reaction is a critical factor, often influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.gov
Another approach involves the cycloaddition of a vinyldiazoacetate with an azoalkene, which can lead to the formation of functionalized heterocyclic compounds. nih.gov While not a direct route to 4-phenoxypyrazoles, subsequent transformations of the resulting adducts could potentially yield the desired products. The Diels-Alder reaction, a [4+2] cycloaddition, is also a powerful tool in ring formation, although its direct application to the synthesis of 4-phenoxypyrazoles is less common. libretexts.orgchemrxiv.org
Condensation and Substitution Reactions
The condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative is a classic and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. nih.govyoutube.com To obtain a 4-phenoxypyrazole, a β-ketoester bearing a phenoxy group at the α-position could be condensed with hydrazine.
Alternatively, nucleophilic aromatic substitution (SNAr) on a 4-halopyrazole with a phenoxide is a common strategy. The reactivity of the halopyrazole is enhanced by the presence of electron-withdrawing groups on the pyrazole ring. chim.it
Late-Stage Functionalization Strategies
Late-stage functionalization involves introducing a key functional group, in this case, the phenoxy group, at a later step in the synthetic sequence. This approach is particularly valuable for creating a library of analogs from a common intermediate. For the synthesis of 4-phenoxypyrazoles, a C-H functionalization reaction on a pre-formed pyrazole ring is an attractive modern strategy. rsc.org This can involve the direct arylation of the C4-H bond of the pyrazole with a phenol (B47542) derivative.
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods.
Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)
Transition metal catalysis has revolutionized the synthesis of biaryl ethers, a key structural motif in 4-phenoxypyrazoles. Copper- and palladium-catalyzed cross-coupling reactions (e.g., Ullmann and Buchwald-Hartwig reactions) are powerful methods for forming the C-O bond between a 4-halopyrazole and a phenol or a 4-hydroxypyrazole and an aryl halide. chim.it Ruthenium-catalyzed oxidative C-N coupling has also been reported for the intramolecular synthesis of pyrazoles. organic-chemistry.org
Organocatalysis has emerged as a green and powerful alternative to metal-based catalysis. nih.govuva.es For instance, secondary amines can catalyze the [3+2] cycloaddition of diazoacetates and carbonyl compounds to produce pyrazoles with high regioselectivity. nih.gov While direct application to 4-phenoxypyrazoles is not explicitly detailed, this methodology offers a promising avenue for their synthesis under mild conditions.
The following interactive table summarizes some of the synthetic methods discussed:
| Synthetic Method | Key Reactants | Reaction Type | Advantages | Challenges |
| 1,3-Dipolar Cycloaddition | Diazo compound, Phenoxy-alkyne | Cycloaddition | Atom economical, direct formation of pyrazole ring. | Control of regioselectivity can be challenging. |
| Knorr Pyrazole Synthesis | α-Phenoxy-β-ketoester, Hydrazine | Condensation | Well-established, reliable method. | Synthesis of the substituted β-ketoester may be multi-step. |
| Nucleophilic Aromatic Substitution | 4-Halopyrazole, 3,4-Dimethylphenol | Substitution | Straightforward, often high-yielding. | Requires pre-functionalized pyrazole, may need harsh conditions. |
| Transition Metal Cross-Coupling | 4-Halopyrazole and 3,4-Dimethylphenol OR 4-Hydroxypyrazole and an aryl halide | Cross-coupling | High efficiency, broad substrate scope. | Metal contamination of the product, cost of catalysts. |
| Organocatalytic Cycloaddition | Diazoacetate, Carbonyl Compound | Cycloaddition | Mild conditions, environmentally friendly. nih.gov | May require further functionalization to introduce the phenoxy group. |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. In the context of phenoxypyrazole synthesis, microwave irradiation can be effectively employed in several key steps.
One potential application of microwave heating is in the Ullmann condensation, a classic method for the formation of diaryl ethers. The synthesis of this compound could be envisioned via the coupling of a 4-halopyrazole with 3,4-dimethylphenol. Traditional Ullmann conditions often require high temperatures and long reaction times. Microwave irradiation can significantly shorten these reaction times and potentially lower the required temperature, making the process more efficient and environmentally benign. For instance, microwave-assisted Ullmann-type coupling reactions have been successfully used for the synthesis of various heterocyclic ethers.
Another key step amenable to microwave assistance is the initial formation of the pyrazole ring. The reaction of a β-dicarbonyl compound with hydrazine or its derivatives is a fundamental method for pyrazole synthesis. Microwave irradiation has been shown to dramatically reduce the reaction times for such cyclizations, often from hours to minutes, while providing excellent yields. For example, the synthesis of 5-aminopyrazoles from substituted hydrazines and β-ketoesters has been achieved in excellent yields under microwave irradiation. acs.org A plausible microwave-assisted synthesis of a precursor to the target molecule could involve the reaction of a suitably substituted β-diketone with hydrazine hydrate.
A specific example of a microwave-assisted synthesis of a related pyrazole derivative is the preparation of N-pyrazole ureas. In this multi-step synthesis, the initial formation of a 5-aminopyrazole via microwave irradiation of a hydrazine and a β-ketoester is a key step, highlighting the utility of this technology in generating substituted pyrazole cores rapidly. acs.org
| Reactants | Conditions | Product | Yield | Reference |
| Substituted hydrazines, β-ketoesters | Microwave irradiation | 5-Aminopyrazoles | Excellent | acs.org |
| 4-Nitronaphth-1-ol, N-pyrazole carbamate | Microwave heating | N-pyrazole urea (B33335) (BIRB 796) | High purity | acs.org |
Flow Chemistry and Continuous Synthesis
Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. The synthesis of pyrazole derivatives has been successfully translated to continuous flow systems, demonstrating the feasibility of this technology for producing these important heterocyles.
A two-stage flow synthesis of pyrazoles from acetophenones has been reported, where the initial condensation to form an enaminone and subsequent cyclization with hydrazine are performed in a continuous manner. nih.gov This approach could be adapted for the synthesis of a 4-hydroxypyrazole precursor by using a starting material that allows for the introduction of a hydroxyl group at the C4 position. The resulting 4-hydroxypyrazole could then be subjected to a second flow process for the O-arylation step.
The advantages of flow chemistry are particularly evident in reactions involving hazardous intermediates or reagents. For instance, the in-situ generation and immediate consumption of diazonium salts in a continuous-flow process for the synthesis of N-aryl-5-methylpyrazoles significantly enhances the safety of the procedure. rsc.org While not directly applicable to the C-O bond formation in this compound, this illustrates the potential of flow chemistry to handle reactive species that might be involved in alternative synthetic routes.
Furthermore, hybrid continuous-flow-microwave approaches have been developed, combining the benefits of both technologies. rsc.org Such a system could be envisioned for the synthesis of the target molecule, where the pyrazole ring formation is carried out in a microwave-flow reactor, followed by an in-line purification and a subsequent flow-based O-arylation.
| Reaction Type | Key Advantages of Flow Synthesis | Reference |
| Pyrazole synthesis from acetophenones | Faster, safer, cleaner, improved reproducibility and scalability | nih.govmdpi.com |
| N-aryl-5-methylpyrazole synthesis | Safer handling of diazonium salt intermediates | rsc.org |
| General pyrazole synthesis | Enhanced reaction control, improved safety, scalability | nih.govrsc.org |
Mechanistic Elucidation of Key Transformation Pathways
The synthesis of this compound involves two crucial bond-forming events: the construction of the pyrazole ring and the formation of the ether linkage. Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and controlling selectivity.
The formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine typically proceeds through a condensation reaction to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. The regioselectivity of this reaction is a critical aspect, which is discussed in more detail in the following section.
The key C-O bond formation in the synthesis of the target molecule is likely to be achieved via an Ullmann condensation or a related copper-catalyzed cross-coupling reaction. The mechanism of the Ullmann reaction is complex and has been the subject of extensive study. It is generally accepted to involve a copper(I) species as the active catalyst. The reaction likely proceeds through the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the 4-halopyrazole. The resulting copper(III) intermediate then undergoes reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst. beilstein-journals.org The use of ligands, such as amino acids or diamines, can accelerate the reaction by stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps. clockss.org
Alternatively, palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for C-O bond formation. These reactions typically involve a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the phenol and subsequent reductive elimination of the diaryl ether.
Regioselectivity and Stereoselectivity in Phenoxypyrazole Synthesis
Regioselectivity: The synthesis of 1,4-disubstituted pyrazoles, such as this compound, requires precise control over the regiochemical outcome of the pyrazole ring formation. When an unsymmetrical 1,3-dicarbonyl compound reacts with hydrazine, a mixture of two regioisomeric pyrazoles can be formed.
A potential strategy to achieve high regioselectivity in the synthesis of a 4-hydroxypyrazole precursor involves the use of a starting material where the two carbonyl groups have significantly different reactivities. For example, the reaction of a β-ketoester with hydrazine often leads to the preferential formation of the pyrazole with the ester-derived group at the 5-position.
An alternative and highly regioselective approach is the synthesis of 4-hydroxypyrazoles from vinyl azides and hydrazines. rsc.org This method provides a direct route to polysubstituted 4-hydroxypyrazoles under mild conditions. Another regioselective method involves the oxidation of a 4-borylated pyrazole, which can be prepared through a regioselective borylation of an unsubstituted pyrazole. The subsequent oxidation of the C-B bond to a C-O bond proceeds with high fidelity. chemicalbook.com
The final O-arylation step to introduce the 3,4-dimethylphenoxy group is inherently regioselective, as it occurs at the pre-functionalized 4-position of the pyrazole ring.
Stereoselectivity: The target molecule, this compound, is achiral, and therefore, its synthesis does not involve the creation of any stereocenters. Consequently, stereoselectivity is not a consideration in the synthetic strategies discussed.
Sophisticated Spectroscopic and Structural Elucidation of 4 3,4 Dimethylphenoxy 1h Pyrazole
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the calculation of a precise molecular formula.
For 4-(3,4-Dimethylphenoxy)-1H-pyrazole, with a nominal mass of 202 g/mol , the expected monoisotopic mass would be determined with high precision. An electrospray ionization (ESI) source in positive ion mode would likely yield the protonated molecule, [M+H]⁺. The experimentally observed m/z value would be compared against the theoretical mass calculated for the molecular formula C₁₁H₁₃N₂O⁺. A minimal mass error, typically in the range of ±5 ppm, would provide strong evidence for the proposed elemental composition.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 203.1022 | 203.1025 | 1.48 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and to establish the connectivity within the this compound molecule.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyrazole (B372694) ring, the dimethyl-substituted phenyl ring, and the N-H proton of the pyrazole. The aromatic region would show characteristic splitting patterns for the protons on the phenoxy group, while the pyrazole protons would appear as singlets or coupled signals depending on the specific isomer and solvent conditions. The two methyl groups on the phenyl ring would likely appear as distinct singlets in the upfield region.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to heteroatoms (oxygen and nitrogen) appearing at lower field.
Multidimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY)
To definitively assign the structure, a suite of 2D NMR experiments would be crucial:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. This would be instrumental in connecting the phenoxy group to the pyrazole ring through the ether linkage, and in confirming the relative positions of the substituents on both rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. This can help to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Position | Predicted ¹³C Shift | Predicted ¹H Shift |
|---|---|---|
| Pyrazole C3 | ~135 | ~7.8 (s) |
| Pyrazole C4 | ~120 | - |
| Pyrazole C5 | ~130 | ~7.5 (s) |
| Phenoxy C1' | ~155 | - |
| Phenoxy C2' | ~118 | ~6.9 (d) |
| Phenoxy C3' | ~138 | - |
| Phenoxy C4' | ~132 | - |
| Phenoxy C5' | ~130 | ~7.0 (dd) |
| Phenoxy C6' | ~122 | ~6.8 (d) |
| Methyl (3') | ~20 | ~2.2 (s) |
| Methyl (4') | ~19 | ~2.2 (s) |
Solid-State NMR for Polymorphic Forms (if applicable)
Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable technique for their characterization. Cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution spectra of the solid material, revealing differences in the local chemical environments of the carbon and nitrogen atoms in each polymorphic form.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O-C stretching of the ether linkage would likely produce a strong band in the 1200-1250 cm⁻¹ region. C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful in analyzing the skeletal vibrations of the aromatic rings.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3150-3300 | N-H Stretch (pyrazole) |
| 3000-3100 | Aromatic C-H Stretch |
| 2850-2960 | Methyl C-H Stretch |
| 1500-1600 | Aromatic C=C Stretch |
| 1450-1550 | Pyrazole Ring Vibrations |
X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule. This technique would provide unequivocal proof of the connectivity and would reveal the preferred conformation of the molecule in the solid state, including the dihedral angle between the pyrazole and phenoxy rings. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group. Based on related structures, it is likely that the molecule would adopt a non-planar conformation. nih.govresearchgate.net
Table 4: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~7.0 |
| c (Å) | ~23.0 |
| β (°) | ~100 |
| Volume (ų) | ~1350 |
| Z | 4 |
Elemental Analysis and Chromatographic Purity Assessment (e.g., HPLC-UV/MS)
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula, C₁₁H₁₂N₂O, further confirming the compound's identity.
High-performance liquid chromatography (HPLC) coupled with a UV detector and a mass spectrometer (HPLC-UV/MS) would be used to assess the purity of the synthesized compound. A single sharp peak in the chromatogram at a specific retention time would indicate a high degree of purity. The UV spectrum of the peak would show characteristic absorbance maxima for the aromatic system, and the mass spectrometer would confirm the mass of the eluting compound, providing an additional layer of verification.
Table 5: Theoretical Elemental Analysis Data
| Element | Theoretical Percentage |
|---|---|
| Carbon | 65.33% |
| Hydrogen | 5.98% |
Computational Chemistry and Theoretical Investigations of 4 3,4 Dimethylphenoxy 1h Pyrazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. malayajournal.orgeurasianjournals.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, forming the basis for predicting its stability, reactivity, and spectroscopic properties. For 4-(3,4-Dimethylphenoxy)-1H-pyrazole, such calculations reveal the intricate interplay between the electron-rich pyrazole (B372694) ring and the dimethylphenoxy group.
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. derpharmachemica.com The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. nih.gov
In a theoretical DFT study of this compound, the HOMO is typically found to be localized over the electron-rich 3,4-dimethylphenoxy ring system, which can act as an electron-donating group. Conversely, the LUMO is often centered on the pyrazole ring, known for its electron-accepting capabilities. This separation of frontier orbitals is characteristic of donor-acceptor systems. The calculated energy gap provides a quantitative measure of the molecule's stability.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net |
Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d,p)).
Electrostatic Potential Surface (ESP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic).
For this compound, an ESP analysis would highlight specific sites for potential chemical interactions. The nitrogen atoms of the pyrazole ring, particularly the pyridine-like nitrogen, are expected to be regions of strong negative potential, making them susceptible to electrophilic attack or coordination to metal ions. researchgate.net The hydrogen atom on the pyrazole's N-H group would exhibit a positive potential, indicating its role as a hydrogen bond donor. mdpi.com The oxygen atom of the phenoxy ether linkage would also show a negative potential, while the aromatic protons and methyl groups would be associated with weaker positive potentials.
Table 2: Predicted Reactive Sites from ESP Analysis
| Region of Molecule | Predicted Potential | Type of Reactivity |
| Pyrazole Nitrogen Atoms | Negative (Blue/Green) | Nucleophilic / Hydrogen Bond Acceptor |
| Pyrazole N-H Proton | Positive (Red/Yellow) | Electrophilic / Hydrogen Bond Donor |
| Phenoxy Oxygen Atom | Negative (Blue/Green) | Nucleophilic / Hydrogen Bond Acceptor |
| Aromatic Ring System | π-rich, variable | Can interact with cations or other aromatic rings (π-π stacking) |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations can accurately predict spectroscopic data, which serves as a crucial bridge between theoretical models and experimental verification. jocpr.comtandfonline.com By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions help in assigning the signals in an experimentally obtained spectrum to specific atoms in the molecule. Similarly, calculating the vibrational frequencies can predict the positions of major absorption bands in the IR spectrum, corresponding to specific bond stretches and bends, such as the N-H stretch of the pyrazole, C-O ether stretches, and aromatic C-H vibrations. derpharmachemica.com
Table 3: Illustrative Predicted Spectroscopic Data
| Parameter | Predicted Value | Description |
| ¹H NMR (pyrazole N-H) | 12.0 - 13.0 ppm | Chemical shift for the acidic proton on the pyrazole ring. |
| ¹³C NMR (pyrazole C4) | 135 - 140 ppm | Chemical shift for the carbon atom attached to the phenoxy group. |
| IR Frequency (N-H stretch) | ~3150 cm⁻¹ | Vibrational frequency for the stretching of the pyrazole N-H bond. |
| IR Frequency (C-O-C stretch) | ~1240 cm⁻¹ | Vibrational frequency for the asymmetric stretching of the ether linkage. |
Note: These are representative values and the exact predictions would depend on the computational method and basis set used.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. nih.govumich.edu
For this compound, a key flexible bond is the C-O ether linkage between the pyrazole and phenoxy rings. MD simulations can explore the rotational energy barrier around this bond, revealing the most stable conformations (rotamers) and the flexibility of the molecule. Furthermore, by explicitly including water or other solvent molecules in the simulation box, MD can model solvation effects, showing how the solvent organizes around the solute and influences its conformation and dynamics.
Molecular Docking and Protein-Ligand Interaction Modeling (General principles applicable to pyrazoles)
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a receptor, typically a protein. researchgate.netnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov Pyrazole-containing compounds are known to be inhibitors of various enzymes, such as kinases and carbonic anhydrases. nih.govresearchgate.net
In a general docking study involving a pyrazole derivative, the ligand is placed in various orientations and conformations within the protein's binding pocket. A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. biointerfaceresearch.com Key interactions often involve hydrogen bonds between the pyrazole's N-H or nitrogen lone pairs and amino acid residues in the protein active site, as well as hydrophobic interactions involving the aromatic rings. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies
QSAR and QSPR are statistical modeling techniques that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or physical properties, respectively. shd-pub.org.rsnih.gov These models are built from a dataset of known compounds and can then be used to predict the activity or properties of new, untested molecules. nih.govijournalse.org
To build a QSAR model for a series of pyrazole derivatives similar to this compound, one would first calculate a wide range of molecular descriptors for each compound. These can include electronic descriptors (like HOMO/LUMO energies), topological descriptors (describing molecular shape and branching), and physicochemical descriptors (like lipophilicity). mdpi.com Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed biological activity (e.g., inhibitory concentration IC₅₀). biointerfaceresearch.com This model can then be used to guide the design of new derivatives with potentially enhanced activity.
Mechanistic Biological Studies of 4 3,4 Dimethylphenoxy 1h Pyrazole Analogs: Insights from in Vitro and Ex Vivo Models Excluding Clinical Data
Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms
The inhibitory activity of pyrazole (B372694) analogs against various enzymes is a key area of investigation. These compounds have been shown to interact with several classes of enzymes, including kinases and metalloproteases, through specific binding mechanisms.
Docking studies have been employed to understand these interactions at a molecular level. For instance, certain pyrazole derivatives have been docked into the binding pockets of protein kinases such as VEGFR-2, Aurora A, and CDK2. researchgate.net These studies revealed that the ligands fit deeply within the enzyme's binding region, forming crucial hydrogen bonds. researchgate.net In the case of MEK inhibition, docking assays showed that 1,3-diphenyl-1H-pyrazole engages in significant hydrophobic interactions with amino acid residues like Val 82, Ala 95, Val 127, Met 143, and Leu 197 within the ATP-binding pocket. nih.gov
Similarly, pyrazole-based inhibitors have been developed for meprin α and meprin β, which are zinc metalloproteases. The 3,5-diphenylpyrazole (B73989) scaffold was identified as a potent inhibitor of meprin α. nih.gov The pyrazole core serves to rigidify the molecule's structure, facilitating effective interaction with the enzyme's active site. nih.gov
Some pyrazole analogs are known to inhibit cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. nih.gov The development of selective COX-2 inhibitors is a major goal, as non-selective inhibition of COX-1 is associated with gastrointestinal side effects. nih.gov Structure-based design has also led to the creation of pyrazole derivatives that act as potent inhibitors of the REarranged during Transfection (RET) kinase, a key target in cancer therapy. nih.gov
Table 1: Enzyme Inhibition by Pyrazole Analogs
| Compound Class | Target Enzyme(s) | Key Interactions / Findings | Reference(s) |
|---|---|---|---|
| 1,3-Diphenyl-1H-pyrazole | MEK | Hydrophobic interactions with ATP-binding pocket residues (Val 82, Ala 95, etc.) | nih.gov |
| 3,5-Diphenylpyrazole | Meprin α | High inhibitory activity in the low nanomolar range. | nih.gov |
| 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives | RET Kinase | Potent suppression of wild-type RET kinase (IC50 of 13.7 nM for compound 8q). | nih.gov |
| Various Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | Docking reveals deep binding in the active site with hydrogen bond formation. | researchgate.net |
Modulation of Cellular Signaling Pathways in Model Systems
Beyond direct enzyme inhibition, pyrazole analogs can modulate complex cellular signaling pathways. This modulation is often a downstream consequence of their interaction with primary molecular targets.
Studies have shown that pyrazole compounds can suppress abnormal signaling in pathways crucial for cell growth and proliferation, such as the MEK-dependent pathway. nih.gov This suggests a role in controlling cellular processes that, when dysregulated, can lead to diseases like cancer.
Furthermore, certain pyrazole analogs are involved in the modulation of oxidative and inflammatory pathways. nih.gov For example, 4-(arylchalcogenyl)-1H-pyrazole analogs have demonstrated effects associated with the modulation of these pathways in pain models. nih.gov In non-human models, such as the fish Clarias gariepinus, newly synthesized thieno[2,3-c]pyrazole compounds have shown the ability to act as antioxidants, protecting red blood cells from damage caused by toxins like 4-nonylphenol. nih.gov This protective effect is evidenced by a reduction in erythrocyte malformations such as swelled cells, sickle cells, and vacuolated cells. nih.gov
Receptor Binding and Activation/Inhibition Mechanism Studies
Pyrazole derivatives have been designed to target specific cellular receptors, acting as either agonists (activators) or antagonists (inhibitors).
One significant area of research is the development of pyrazole-based cannabinoid receptor ligands. nih.gov 1,3-Disubstituted pyrazole analogs have been identified as partial agonists for the peripheral cannabinoid receptor (CB2). nih.gov The pyrazole core was chosen to mimic the orientation of functional groups in known indazole-based cannabinoid agonists. However, the structure-activity relationship (SAR) proved to be significantly different, indicating that the core structure itself has important interactions at the receptor site. nih.gov Modifications to the substituents on the pyrazole ring were necessary to improve potency and fine-tune efficacy. nih.gov
In other studies, pyrazole compounds with fluorine substitutions on a phenyl ring have demonstrated antinociceptive effects associated with the activation of opioid receptors. nih.gov Additionally, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated as androgen receptor antagonists for potential use in prostate cancer. nih.gov These compounds were tested for their ability to inhibit the androgen receptor target gene, prostate-specific antigen (PSA), in LNCaP prostate cancer cells. nih.gov
Characterization of Biological Targets and Downstream Effects in Non-Human Cells/Tissues
The interaction of pyrazole analogs with their molecular targets triggers a cascade of downstream effects that have been characterized in various non-human cell and tissue models. A primary outcome observed is the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cell lines.
For example, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to inhibit the growth of A549 lung cancer cells and induce apoptosis. nih.gov Similarly, a novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives showed potent antiproliferative activity against the LNCaP human prostate cancer cell line. nih.gov The downstream effect of their action as androgen receptor antagonists was a significant downregulation of PSA expression. nih.gov
In another study, N-Substituted-4-oxo- nih.govbenzopyrano[4,3-c]pyrazole derivatives were shown to be potent inhibitors of proliferation, viability, spreading, and invasion of human hepatoma (Huh-7) cells in vitro. researchgate.net Furthermore, pyrazole analogs designed as RET kinase inhibitors potently suppressed the proliferation of BaF3 cells that express oncogenic fusions of the RET kinase. nih.gov
Table 2: Biological Effects of Pyrazole Analogs in Non-Human Cell Lines
| Cell Line | Pyrazole Analog Class | Biological Target | Downstream Effect(s) | Reference(s) |
|---|---|---|---|---|
| A549 (Lung Cancer) | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Not specified | Growth inhibition, Apoptosis induction | nih.gov |
| LNCaP (Prostate Cancer) | 3-(4-fluorophenyl)-1H-pyrazole derivatives | Androgen Receptor | Antiproliferative activity, PSA downregulation | nih.gov |
| Huh-7 (Liver Cancer) | N-Substituted-4-oxo- nih.govbenzopyrano[4,3-c]pyrazole | Not specified | Inhibition of proliferation, viability, spreading, and invasion | researchgate.net |
| BaF3 (Pro-B cells) expressing RET fusions | 1-methyl-3-((4-quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide | RET Kinase | Strong inhibition of proliferation | nih.gov |
Understanding Structure-Activity Relationship (SAR) at a Molecular Level
The biological activity of pyrazole analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies investigate how different functional groups at various positions on the pyrazole ring and its substituents influence potency and selectivity. nih.govnih.gov
For pyrazole-based meprin inhibitors, structural variation at position 3(5) of the pyrazole core was evaluated. A simple 3,5-diphenylpyrazole already showed high inhibitory activity against meprin α. nih.gov Introducing other groups, such as methyl or benzyl (B1604629), led to a decrease in activity, while a cyclopentyl moiety maintained similar activity, indicating that the size and nature of the substituent at this position are critical. nih.gov
In the context of cannabinoid receptor agonists, SAR studies established the importance of an α,α-dimethylbenzyl amide group for good potency and efficacy. nih.gov It was also shown that potency, efficacy, and polarity could be tuned by substitutions at the ortho or para positions of the phenyl ring. nih.gov For instance, adding an ortho chloro group to one analog modestly improved its potency and efficacy. nih.gov
SAR studies on antinociceptive pyrazole analogs revealed that the addition of electron-withdrawing groups, such as nitro and bromo, enhanced efficacy. nih.gov Conversely, the length of an aliphatic chain substituent had a more subtle effect on activity. nih.gov These studies provide a rational basis for the design of new pyrazole derivatives with improved biological profiles. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 4-(3,4-Dimethylphenoxy)-1H-pyrazole |
| 1,3-Diphenyl-1H-pyrazole |
| 4-(Arylchalcogenyl)-1H-pyrazole |
| 3,5-Diphenylpyrazole |
| 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide |
| 1,3-Disubstituted pyrazole |
| 3-(4-Fluorophenyl)-1H-pyrazole |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide |
| N-Substituted-4-oxo- nih.govbenzopyrano[4,3-c]pyrazole |
Principles of Structure Activity Relationship Sar and Structure Property Relationship Spr for 4 3,4 Dimethylphenoxy 1h Pyrazole Derivatives
Analysis of Substituent Effects on Molecular Recognition and Binding
The biological activity of 4-(3,4-dimethylphenoxy)-1H-pyrazole derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole (B372694) and the phenoxy rings. Molecular recognition by a biological target, typically a protein receptor or enzyme, is a three-dimensional process governed by a combination of hydrophobic, electrostatic, and steric interactions, as well as hydrogen bonding.
The pyrazole moiety is a critical pharmacophoric element. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. cardiff.ac.uk The aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a target protein. nih.gov Alkylation or acylation at the N-1 position of the pyrazole ring is a common strategy to modulate potency and physicochemical properties. For instance, in a series of pyrazole-based kinase inhibitors, the nature of the substituent at this position was found to be critical for activity, with different groups being optimal for different kinase targets. nih.gov
The phenoxy-ether linkage introduces a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site. The ether oxygen can act as a hydrogen bond acceptor. The SAR of pyrazole ether derivatives often reveals that the length and nature of the linker between the pyrazole and an aryl system are crucial for activity.
The 3,4-dimethylphenoxy group plays a significant role in defining the binding specificity and potency. The two methyl groups at the 3- and 4-positions of the phenyl ring contribute to the molecule's lipophilicity, which can enhance binding to hydrophobic pockets within a target protein. The substitution pattern also influences the electronic properties of the phenyl ring and can dictate specific van der Waals interactions. In studies of various pyrazole derivatives, substitution on the phenyl ring has been shown to be a key determinant of activity. For example, in a series of 3,4,5-triphenyl-1H-pyrazole derivatives, the nature and position of substituents on the phenyl rings had a significant impact on their ability to inhibit platelet aggregation. mdpi.com Similarly, for pyrazole-based meprin inhibitors, variations in the aryl moieties at positions 3 and 5 were used to modulate inhibitory activity and selectivity. nih.gov
Rational Design and Optimization Strategies Based on SAR Data
SAR data provides the foundation for the rational design and optimization of lead compounds. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, medicinal chemists can develop more potent and selective molecules.
A common optimization strategy involves exploring the substitution patterns on the aromatic rings. For example, if initial SAR studies indicate that a hydrophobic pocket is present in the target's binding site, derivatives with various alkyl or halogen substituents on the phenoxy ring can be synthesized to maximize hydrophobic interactions. In the development of anti-HIV phenylpyrazole derivatives, parallel structural optimization on both the benzyl (B1604629) group and the pyrazole ring led to a six-fold increase in potency. nih.gov
Another key strategy is the use of bioisosteric replacement. If a particular functional group is found to be important for activity but also contributes to poor pharmacokinetic properties (e.g., metabolic instability), it can be replaced by a bioisostere—a group with similar steric and electronic properties but different metabolic profile. For instance, in the optimization of meprin inhibitors, carboxylic acid groups were replaced with various bioisosteres, leading to a general improvement in activity against the target enzyme meprin β. nih.gov
The following table illustrates how systematic structural modifications can influence biological activity, using a series of pyrazole-based tubulin inhibitors as an example. This data demonstrates the principles of rational design, where changes to substituents on the pyrazole and phenyl rings lead to significant differences in potency.
| Compound ID | R1 Group (on Pyrazole N-1) | R2 Group (on Phenyl Ring) | IC50 (μM) against SGC-7901 cells |
| 9a | Phenyl | H | 1.1 |
| 9b | 4-Fluorophenyl | H | 0.28 |
| 9c | 4-Methylphenyl (p-tolyl) | H | 0.054 |
| 9d | 4-Methoxyphenyl | H | 0.43 |
| 9e | 3-Methylphenyl (m-tolyl) | H | 0.13 |
This table is generated based on data for (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives, which serve as an illustrative example of SAR principles for pyrazole compounds. Data sourced from reference nih.gov.
Pharmacophore Generation and Virtual Screening Approaches
Computational methods are increasingly used to accelerate the drug discovery process for pyrazole derivatives. Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model can be generated based on the structures of known active compounds, like those from the this compound series.
A typical pharmacophore for a pyrazole-based inhibitor might include features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.gov For example, a five-point pharmacophore model (AHHRR) was developed for a series of pyrazole analogues, identifying one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of new potential drug candidates. chemmethod.comorganic-chemistry.org High-throughput virtual screening has been successfully employed to identify novel pyrazole-based inhibitors for targets such as the CDK8 enzyme, which is implicated in cancer. chemmethod.comorganic-chemistry.org This approach not only speeds up the discovery of potential anticancer agents but also provides insights into the role of the pyrazole scaffold in enzyme inhibition. chemmethod.com
Correlation of Physicochemical Descriptors with Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. japsonline.com For this compound derivatives, various physicochemical descriptors can be calculated and correlated with their efficacy. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in polar interactions. Examples include Hammett constants, which quantify the electron-donating or electron-withdrawing nature of substituents.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR) and Taft steric parameters. The steric bulk of substituents can influence how well a molecule fits into a binding pocket.
Hydrophobic Descriptors: These measure the lipophilicity of a compound, which is crucial for membrane permeability and binding to hydrophobic pockets. The most common descriptor is the partition coefficient (logP).
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its size, shape, and degree of branching.
In a 2D-QSAR study on pyrazole derivatives as anticancer agents, molecular descriptors related to topological connectivity were found to be significant for predicting activity. ktu.edu For instance, decreasing the value of the Balaban J index, a topological descriptor, was suggested as a strategy to enhance anticancer activity. ktu.edu Similarly, a QSAR study of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that the activity was strongly influenced by adjacency/distance matrix descriptors. nih.gov
The following table presents a hypothetical QSAR data set for a series of pyrazole derivatives, illustrating the correlation between physicochemical descriptors and biological activity.
| Compound | logP | Molar Refractivity (MR) | Electronic Energy (EE) | Biological Activity (pIC50) |
| Derivative 1 | 3.5 | 95 | -1500 | 6.2 |
| Derivative 2 | 4.1 | 105 | -1520 | 6.8 |
| Derivative 3 | 3.8 | 100 | -1490 | 6.5 |
| Derivative 4 | 4.5 | 115 | -1550 | 7.1 |
| Derivative 5 | 3.2 | 90 | -1480 | 5.9 |
This table is a representative example to illustrate the types of data used in QSAR studies. The values are not from a specific experimental study on this compound.
By developing a statistically robust QSAR model, researchers can predict the biological efficacy of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates and streamlining the optimization process. researchgate.net
Future Research Directions and Broader Significance of Phenoxypyrazole Chemistry
Potential in Agrochemical Innovation and Sustainable Crop Protection
The agricultural sector is in continuous need of innovative and sustainable solutions for crop protection to ensure food security while minimizing environmental impact. nih.govfarmonaut.com The phenoxypyrazole core structure presents a promising platform for the development of new agrochemicals. Future research will likely focus on synthesizing and screening a wider array of 4-(3,4-Dimethylphenoxy)-1H-pyrazole analogs to identify compounds with potent and selective herbicidal, fungicidal, or insecticidal properties.
A key area of investigation will be the development of products that are effective against resistant pests and pathogens, a growing concern with conventional pesticides. youtube.com The unique mode of action that phenoxypyrazoles may offer could be instrumental in managing resistance. Furthermore, there is a significant push towards developing "green" pesticides with improved environmental profiles, such as enhanced biodegradability and reduced off-target toxicity. Research into the environmental fate and ecotoxicology of phenoxypyrazole-based compounds will be crucial for their successful integration into sustainable agricultural practices. farmonaut.comfrontiersin.org The development of natural product-based pesticides is also a growing field, and while phenoxypyrazoles are synthetic, their design can be inspired by natural compounds to create more environmentally benign options. nih.govresearchgate.net
Contributions to Advanced Materials Science and Functional Molecules
The inherent chemical properties of the pyrazole (B372694) ring, combined with the phenoxy linkage, make this compound and its derivatives interesting candidates for applications in materials science. mdpi.com The aromatic nature of both the pyrazole and the dimethylphenoxy groups suggests potential for creating novel organic electronic materials. Future studies could explore the synthesis of polymers or oligomers incorporating the phenoxypyrazole moiety for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of sensors.
The ability of the pyrazole ring to coordinate with metal ions also opens up possibilities for the design of new metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting catalytic, magnetic, or gas storage properties. Research in this area would involve synthesizing various substituted phenoxypyrazole ligands and investigating their coordination chemistry with different metal centers to create functional materials with tailored properties.
Role in Medicinal Chemistry Research and Drug Discovery
The pyrazole nucleus is a well-established and important scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. mdpi.comnih.govnih.gov The phenoxypyrazole framework, as exemplified by this compound, offers a versatile starting point for the design of new therapeutic agents. The broad spectrum of pharmacological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects, suggests that phenoxypyrazoles could be a rich source of novel drug candidates. nih.govnih.gov
Future medicinal chemistry research will likely involve the synthesis of libraries of phenoxypyrazole analogs and their screening against a wide range of biological targets. nih.gov Structure-activity relationship (SAR) studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov For instance, modifications to the dimethylphenoxy ring or substitutions on the pyrazole core could lead to compounds with specific inhibitory activity against kinases, proteases, or other enzymes implicated in disease. mdpi.commdpi.com The application of computational methods, such as pharmacophore modeling and molecular docking, will be instrumental in rationally designing new phenoxypyrazole-based drugs with improved efficacy and safety profiles. dovepress.comyoutube.com
Opportunities for Multidisciplinary Collaboration and Application in Chemical Biology
The diverse potential of phenoxypyrazole chemistry necessitates a multidisciplinary approach, fostering collaborations between synthetic chemists, biologists, material scientists, and agricultural scientists. The development of phenoxypyrazole-based compounds as chemical probes represents a significant opportunity in chemical biology. mdpi.com These molecular tools can be used to investigate complex biological processes by selectively modulating the function of specific proteins or pathways.
Phenotypic screening, where compounds are tested for their effect on a cellular or organismal phenotype without a preconceived target, could uncover novel biological activities for phenoxypyrazole derivatives. youtube.com Identifying the molecular targets of these "hit" compounds is a major challenge that can be addressed through techniques like chemoproteomics and genetic approaches. mdpi.com Such studies not only reveal new drug targets but also provide deeper insights into the fundamental mechanisms of disease. The systematic investigation of the interactions between phenoxypyrazole libraries and the products of the genome, a field known as chemogenomics, holds the promise of accelerating drug discovery and target validation. nih.gov
Q & A
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Resolution :
- Solvent effects : Simulations often assume vacuum or implicit solvent; explicit solvent MD simulations (e.g., GROMACS) improve accuracy .
- Protonation states : Adjust ligand charges to match physiological pH (e.g., pyrazole N-H vs. deprotonated forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
